

# PbTx-3 site 5 sodium channel binding

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: PbTx 3

CAS No.: 85079-48-7

Cat. No.: S624133

Get Quote

## Molecular Binding Determinants

Alanine scanning mutagenesis studies on the rat NaV1.2 channel have identified that PbTx-3 binds to a distributed, hydrophobic cleft formed by transmembrane segments from Domains I and IV [1].

Table 1: Key Amino Acid Residues Affecting PbTx-3 Binding Affinity in NaV1.2

Transmembrane Segment	Residue Substitution	Effect on PbTx-3 Affinity (Kd vs. Wild Type)	Interpretation
IS6	M402A, L407A, V408A	~2-3 fold decrease	These side chains likely provide favorable interactions for toxin binding.
	G412A, F414A, Y415A	~2-3 fold increase	These side chains may sterically or allosterically hinder optimal binding; alanine substitution removes this hindrance.
IVS5	I1663A, G1664A, L1665A, L1666A	~2-3 fold decrease	These residues are critical for forming high-affinity interactions with the toxin.
	L1669A, V1670A, G1678A, Y1684A	~2 fold increase	Similar to IS6, these residues may cause slight steric hindrance.

Transmembrane Segment	Residue Substitution	Effect on PbTx-3 Affinity (Kd vs. Wild Type)	Interpretation
IVS5-SS1 Loop	E1688A, F1697A	~2 fold <b>increase</b>	The extracellular loop may also influence the binding site conformation.

The binding involves multiple, distributed interactions rather than a few critical "hot spots," consistent with the large, rigid structure of the brevetoxin molecule [1].

## Functional Effects on Different NaV Channel Isoforms

PbTx-3 exhibits **subtype-specific potency** across different human NaV channels. The table below summarizes its functional effects and the comparative potency of its antagonist, brevenal [2].

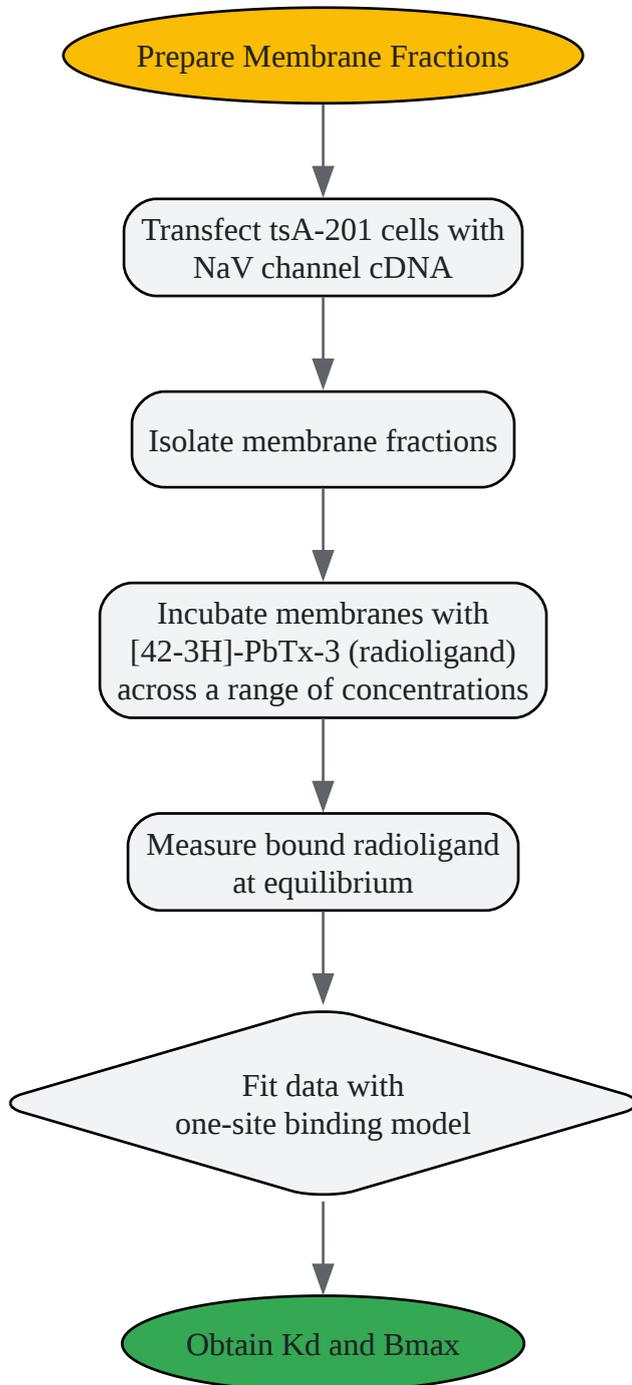
Table 2: Functional Modulation of Human NaV Channels by PbTx-3 and Brevenal

Channel Isoform	Primary Tissue	PbTx-3 Effects	Brevenal Effects	Relative Sensitivity
NaV1.2	Central Nervous System	Enhances late current (I <sub>late</sub> ); little change in peak current (I <sub>peak</sub> ) [2].	Modestly inhibits I <sub>peak</sub> [2].	Sensitive [2]
NaV1.4	Skeletal Muscle	Inhibits I <sub>peak</sub> ; significantly enhances I <sub>late</sub> [2].	Inhibits I <sub>peak</sub> ; enhances I <sub>late</sub> [2].	Sensitive [2]
NaV1.5	Cardiac Muscle	Inhibits I <sub>peak</sub> ; modest, non-significant enhancement of I <sub>late</sub> [2].	Inhibits I <sub>peak</sub> at high concentrations [2].	5-fold lower PbTx-3 affinity than NaV1.2/1.4 [1] [2]
NaV1.7	Peripheral Neurons	Inhibits I <sub>peak</sub> ; no enhancement of I <sub>late</sub> [2].	No significant effect (up to 30 μM) [2].	Resistant [2]

## Experimental Protocols and Tools

### Saturation Binding Assay to Measure Affinity (Kd)

This protocol is used to determine the dissociation constant (Kd) of PbTx-3 for NaV channels [1].



Click to download full resolution via product page

*Experimental workflow for saturation binding assay*

### Key Reagents:

- **Radioligand:** [42-3H]-PbTx-3. Labeling at the 42-position has been shown to have little effect on its binding affinity [3] [1].
- **Cell System:** tsA-201 cells (a derivative of HEK293) transiently transfected with the NaV channel  $\alpha$ -subunit of interest [1].

### Procedure Outline:

- Transfect tsA-201 cells with the cDNA encoding the wild-type or mutant NaV channel [1].
- Isolate membrane fractions from the transfected cells [1].
- Incubate membrane fractions with various concentrations of [42-3H]-PbTx-3 for approximately 3 hours to reach binding equilibrium [1].
- Measure the amount of radioligand bound to the membranes.
- Fit the resulting saturation binding curve with a one-site binding model to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) [1].

## Automated Patch-Clamp Electrophysiology for Functional Analysis

This protocol assesses the functional consequences of toxin binding on channel activity [2].

### System Setup:

- **Cells:** CHO-K1 or HEK293 cells stably expressing the human NaV channel of interest [2].
- **Recording Configuration:** Whole-cell voltage-clamp at room temperature [2].

### Typical Voltage Protocol:

- Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are closed and available for activation.
- Apply repetitive depolarizing test pulses (e.g., to -20 mV for 25 ms) at a low frequency (e.g., 0.1 Hz).
- After obtaining a stable baseline, apply PbTx-3 or brevenal extracellularly and continue recording.
- Analyze key parameters:
  - **Peak Current (Ipeak):** The maximum inward current, indicating the number of channels opening transiently.

- **Late Current (I<sub>late</sub>):** The non-inactivating current component (e.g., averaged from 85-95% of the pulse duration), indicating impaired inactivation [2].

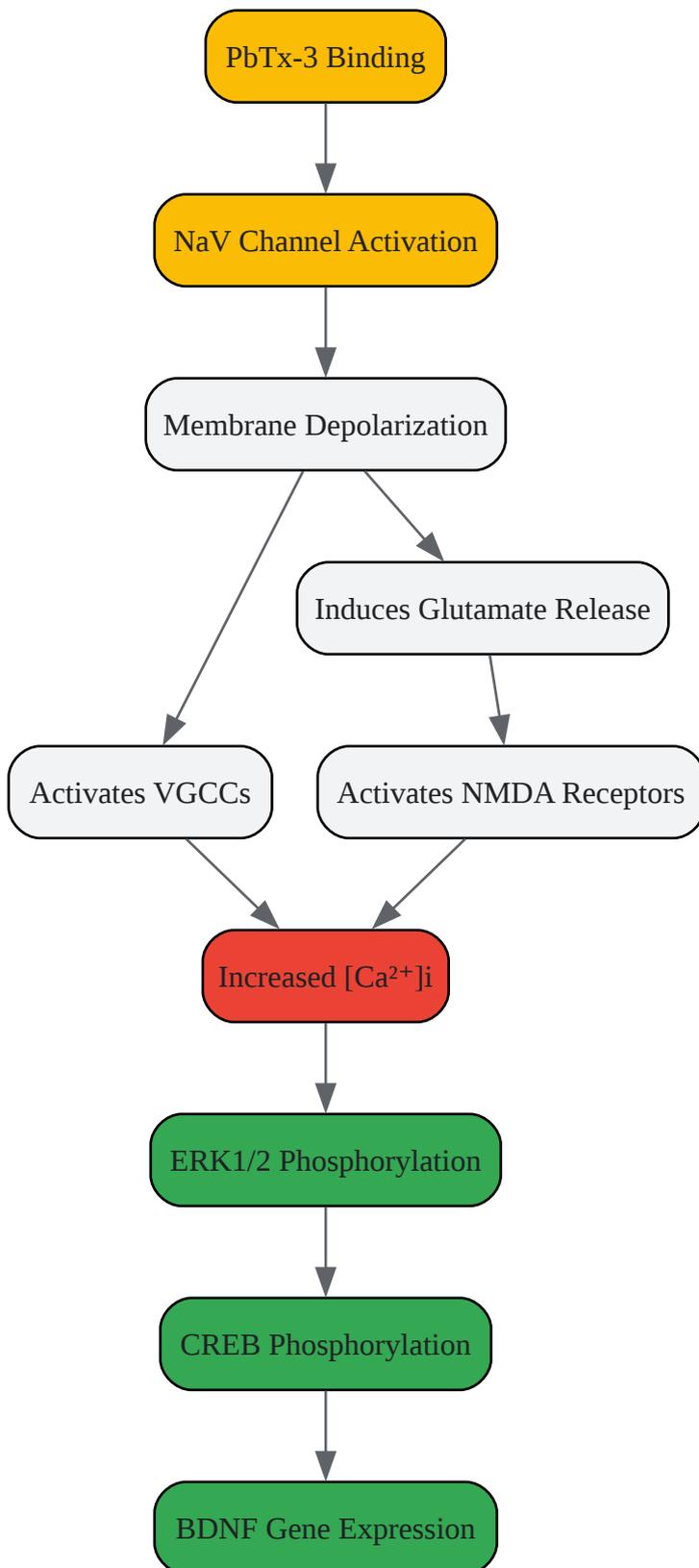
## Antagonism: Brevetoxin vs. Brevenal

Brevenal is a natural polyether that acts as a competitive antagonist of brevetoxins [2].

- **Mechanism:** Brevenal reduces brevetoxin binding and can antagonize its effects when applied before, during, or after brevetoxin exposure [2].
- **Potency:** Brevenal is over **1000-fold less potent** than PbTx-3 in functional assays [2].
- **Binding Interaction:** Radioligand studies show brevenal can displace brevetoxin, but brevetoxin does not effectively inhibit brevenal binding, suggesting a partially overlapping binding site or an allosteric mechanism [2].

## Cellular Signaling Consequences

PbTx-3 binding to NaV channels has significant downstream cellular effects, particularly in neurons. The diagram below illustrates the key signaling pathways impacted [4].



[Click to download full resolution via product page](#)

>Cellular signaling cascade triggered by PbTx-3 binding, leading to altered gene expression.

The specific outcome depends on toxin concentration, influencing neuronal signaling, survival, and synaptic plasticity [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Molecular Determinants of Brevetoxin Binding to Voltage ... [pmc.ncbi.nlm.nih.gov]
2. Brevetoxin versus Brevenal Modulation of Human Nav1 ... [pmc.ncbi.nlm.nih.gov]
3. 4.1. Materials [bio-protocol.org]
4. Brevetoxin activation of voltage-gated sodium channels ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [PbTx-3 site 5 sodium channel binding]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b624133#pbtx-3-site-5-sodium-channel-binding>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)